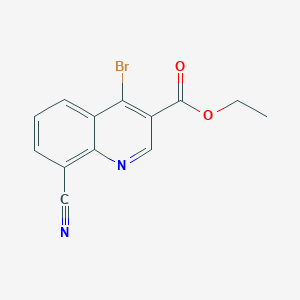
Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9BrN2O2 and a molecular weight of 305.13 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 8-cyanoquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of 4-amino-8-cyanoquinoline-3-carboxylate or 4-thio-8-cyanoquinoline-3-carboxylate.
Reduction: Formation of ethyl 4-amino-8-cyanoquinoline-3-carboxylate.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-bromo-8-cyanoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar structure but with different halogen substitutions, leading to varied biological activities.
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate: Chlorine substitution instead of bromine, affecting its reactivity and applications.
Ethyl 4-bromo-8-methylquinoline-3-carboxylate:
Properties
Molecular Formula |
C13H9BrN2O2 |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
ethyl 4-bromo-8-cyanoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H9BrN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3 |
InChI Key |
IWZFYOKQALJOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


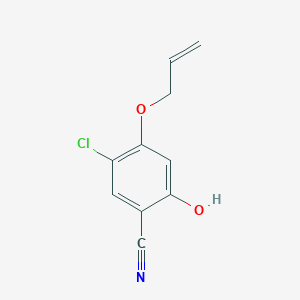
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B12997675.png)
![N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12997681.png)
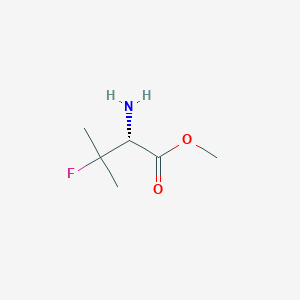
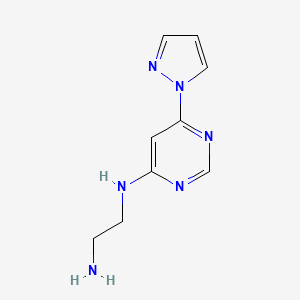
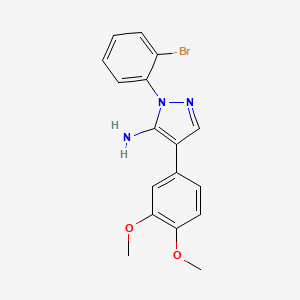
![3-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B12997700.png)
![(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12997703.png)
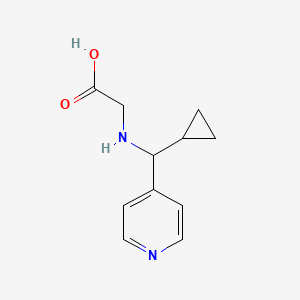
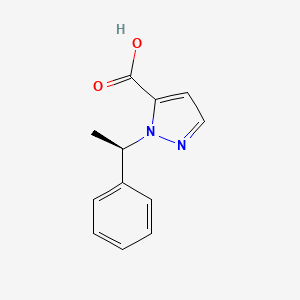
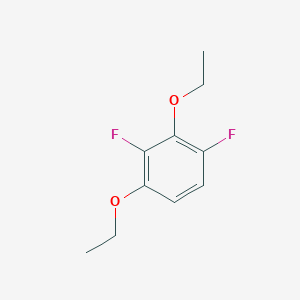
![4-Methylthieno[2,3-b]pyridin-3-amine](/img/structure/B12997722.png)
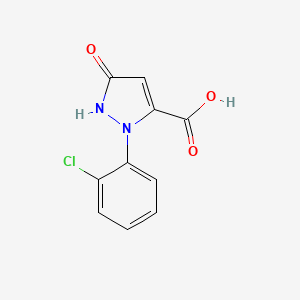
![7-Chloro-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12997735.png)
